molecular formula C16H14N6OS2 B11004150 1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11004150
M. Wt: 370.5 g/mol
InChI Key: OTWLFKAZGXHCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a thiadiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiadiazole and thiophene rings. Common reagents used in these reactions include hydrazine derivatives, thiocarbonyl compounds, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14N6OS2

Molecular Weight

370.5 g/mol

IUPAC Name

1-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H14N6OS2/c1-9(2)22-14-11(7-18-22)10(15(23)20-16-21-17-8-25-16)6-12(19-14)13-4-3-5-24-13/h3-9H,1-2H3,(H,20,21,23)

InChI Key

OTWLFKAZGXHCDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NN=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.